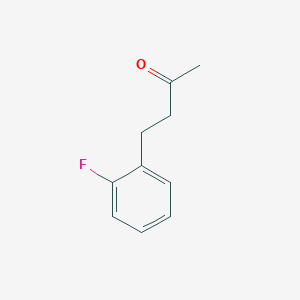

4-(2-Fluorophenyl)butan-2-one

Description

Significance of Fluorine Incorporation in Organic Molecules

The incorporation of fluorine into a molecule can dramatically alter its physicochemical and biological characteristics. musechem.com Due to its high electronegativity and small van der Waals radius (1.47 Å), fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. musechem.comachemblock.com In drug design, for instance, replacing a hydrogen atom with fluorine can enhance pharmacokinetic properties, such as membrane permeability and resistance to metabolic degradation by enzymes. achemblock.comCurrent time information in Bangalore, IN.smolecule.com This often leads to improved bioavailability and efficacy of therapeutic agents. musechem.com The electron-withdrawing nature of fluorine can also alter the reactivity of nearby functional groups, a feature that is widely exploited in synthetic chemistry. musechem.com

Overview of Fluorinated Ketone Compounds in Advanced Organic Synthesis

Fluorinated ketones are recognized as intriguing and important compounds in synthetic chemistry and life science-related fields. sigmaaldrich.com They serve as versatile building blocks for the synthesis of more complex molecules. cymitquimica.com The presence of fluorine, particularly adjacent to a ketone's carbonyl group, increases the reactivity of the carbonyl carbon towards nucleophiles. chemscene.com This enhanced electrophilicity makes fluorinated ketones valuable substrates and intermediates in a variety of chemical reactions. chemscene.com

Peptidyl fluoromethyl ketones, for example, are a class of compounds extensively studied for their ability to act as potent and selective inhibitors of hydrolytic enzymes such as serine and cysteine proteases. chemscene.combldpharm.com The development of efficient methods for synthesizing fluorinated ketones is an area of active research, as these compounds provide a direct route for introducing fluorine into complex target molecules. sigmaaldrich.com While methods for creating α-fluorinated ketones are well-established, the synthesis of ketones with fluorine at more distant (distal) positions remains a significant challenge. sigmaaldrich.com

Specific Research Context of 4-(2-Fluorophenyl)butan-2-one within Fluorinated Ketone Chemistry

The compound this compound, a member of the fluorinated butanone family, is a specific example of a ketone with a fluorine atom on a phenyl ring distal to the carbonyl group. It is recognized in the scientific community as a key intermediate and building block for organic synthesis and medicinal chemistry research. musechem.com Its structure, which combines a reactive ketone functional group with a fluorophenyl moiety, provides versatility for creating a diverse range of new chemical entities with potential biological activities. musechem.com

Detailed research findings confirm its role as a reactant in specialized synthetic applications. For example, this compound has been used as a starting material in a copper-catalyzed reaction with 4-hydroxycoumarin (B602359) to synthesize 3-(1-(2-fluorophenyl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one. rsc.org This highlights its practical utility in constructing more complex molecular architectures. While it is primarily supplied for research purposes, its structural analogues, such as other halogenated phenylbutanones, are utilized as intermediates in the development of pharmaceuticals, including antipsychotic and anti-inflammatory agents. vulcanchem.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 63416-65-9 | achemblock.com |

| Molecular Formula | C₁₀H₁₁FO | musechem.comachemblock.com |

| Molecular Weight | 166.19 g/mol | smolecule.com |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | sigmaaldrich.com |

| Purity | ≥95% | achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRXVYJUCGIYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Fluorophenyl Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Ketone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of magnetically active nuclei. For fluorinated ketones like 4-(2-fluorophenyl)butan-2-one, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools. magritek.com

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl group typically appear as multiplets in the downfield region, a result of complex splitting patterns due to coupling with each other and with the fluorine atom. The aliphatic protons of the butane (B89635) chain exhibit distinct signals, with their chemical shifts and multiplicities providing clear evidence for the butan-2-one structure.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a particularly powerful tool for the analysis of this compound. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides a strong NMR signal. magritek.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. In the case of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one, a related compound, the fluorine atom shows a peak at -110 ppm in the ¹⁹F NMR spectrum. vulcanchem.com For this compound, the fluorine signal will be a key identifier.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | ~7.0 - 7.4 | Multiplet |

| ¹H (CH₂-Ar) | ~2.9 | Triplet |

| ¹H (CH₂-CO) | ~2.8 | Triplet |

| ¹H (CH₃) | ~2.1 | Singlet |

| ¹³C (C=O) | ~208 | Singlet |

| ¹³C (Aromatic C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | Doublet |

| ¹³C (Aromatic) | ~115 - 135 | Multiplet |

| ¹³C (CH₂-Ar) | ~45 | Singlet |

| ¹³C (CH₂-CO) | ~30 | Singlet |

| ¹³C (CH₃) | ~30 | Singlet |

| ¹⁹F | ~-110 to -120 | Multiplet |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

A fascinating aspect of fluorine NMR is the observation of through-space spin-spin coupling. nih.gov This phenomenon occurs when two nuclei that are not directly connected through the bond framework are in close spatial proximity, typically less than the sum of their van der Waals radii. nih.govresearchgate.net In fluorinated derivatives, this can lead to observable couplings between the fluorine atom and nearby protons or carbons.

For this compound, the ortho-position of the fluorine atom on the phenyl ring brings it into close proximity with the benzylic protons of the butane chain. This spatial closeness can result in a detectable through-space coupling constant (JFH), which would be absent if the fluorine were in the meta or para position. The magnitude of this coupling is sensitive to the distance and dihedral angle between the coupled nuclei. Analysis of these through-space couplings, often aided by 2D NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide valuable information about the preferred conformation of the molecule in solution. researchgate.net The presence and magnitude of such couplings can serve as definitive proof of the ortho-substitution pattern. nih.gov

Application of 1H, 13C, and 19F NMR for Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is a key diagnostic feature, typically appearing in the region of 1715-1720 cm⁻¹. rsc.org Additionally, the spectrum will display bands associated with the C-F stretch of the fluorophenyl group, usually found in the 1250-1100 cm⁻¹ region. The aromatic C-H and aliphatic C-H stretching vibrations will also be present at higher wavenumbers.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-F (Aromatic) | Stretch | ~1224 |

| C-H (Aromatic) | Stretch | ~3060 |

| C-H (Aliphatic) | Stretch | ~2977, 2917, 2849 |

| C=C (Aromatic) | Stretch | ~1601, 1508 |

Data compiled from related compounds. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (166.19 g/mol ). uni.luscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

The fragmentation pattern in the mass spectrum offers further structural clues. Common fragmentation pathways for ketones involve cleavage adjacent to the carbonyl group. For this compound, this could lead to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, a related compound, 3-[(2-Fluorophenyl)sulfanyl]butan-2-one, shows fragmentation corresponding to the loss of CO and the fluorophenylthio group. vulcanchem.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₁₀H₁₁FO⁺ | 166.0794 |

| [M+H]⁺ | C₁₀H₁₂FO⁺ | 167.0866 |

| [M+Na]⁺ | C₁₀H₁₁FONa⁺ | 189.0686 |

Predicted m/z values from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine bond lengths, bond angles, and torsion angles with high precision. This technique would definitively confirm the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the crystal lattice. nih.goviucr.org

The introduction of fluorine can influence crystal packing through various weak interactions, including C–H···F–C contacts. rsc.orgacs.org The study of these interactions is crucial for understanding the solid-state properties of fluorinated compounds. rsc.org

Obtaining a high-quality crystal structure is not always straightforward. Fluorinated organic compounds can present crystallographic challenges. researchgate.net One common issue is twinning, where two or more separate crystal lattices are intergrown. Another potential problem is disorder, where a part of the molecule or the entire molecule occupies multiple positions within the crystal lattice. This is sometimes observed with flexible alkyl chains or with substituents that can adopt different orientations. nih.gov The presence of the flexible butyl chain in this compound could potentially lead to disorder. Advanced crystallographic software and refinement techniques are often required to model and resolve these issues to obtain an accurate crystal structure. researchgate.net

Absolute Configuration Determination

The absolute configuration of a chiral molecule can be assigned by comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations for a known enantiomer (e.g., the (R)- or (S)-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jasco-global.com This technique is particularly powerful for determining the absolute configuration of organic molecules in solution. rsc.org The resulting VCD spectrum shows both positive and negative bands, which are highly sensitive to the molecule's three-dimensional structure. researchgate.net

For this compound, the experimental VCD spectrum of an enantiomerically pure sample would be recorded. Concurrently, theoretical VCD spectra for both the (R)- and (S)-enantiomers would be calculated using computational methods like Density Functional Theory (DFT). The absolute configuration is then assigned by identifying which calculated spectrum matches the experimental one. jasco-global.com VCD is advantageous as it can be applied to a wide range of organic compounds, similar to standard infrared spectroscopy. jasco-global.com

Illustrative VCD Data for this compound The following table is a hypothetical representation of expected VCD data for one enantiomer of this compound, as specific experimental data is not available.

| Experimental Frequency (cm-1) | Experimental ΔA (x 10-5) | Calculated Frequency (cm-1) for (R)-enantiomer | Calculated ΔA (x 10-5) for (R)-enantiomer | Vibrational Assignment |

|---|---|---|---|---|

| 2980 | +2.5 | 2985 | +2.8 | C-H stretch (methyl) |

| 1715 | -5.1 | 1720 | -5.5 | C=O stretch (ketone) |

| 1490 | +1.8 | 1495 | +2.0 | Aromatic C=C stretch |

| 1225 | -3.2 | 1230 | -3.4 | C-F stretch |

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized light in the ultraviolet and visible regions. mdpi.com It is particularly useful for molecules containing chromophores, such as the carbonyl group and the phenyl ring in this compound. The sign and intensity of the observed Cotton effects in an ECD spectrum are directly related to the stereochemistry of the molecule. mdpi.com

Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated for a specific enantiomer. A good agreement between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.

Illustrative ECD Data for this compound The following table is a hypothetical representation of expected ECD data for one enantiomer of this compound, as specific experimental data is not available.

| Wavelength (nm) | Experimental Δε (M-1cm-1) | Calculated Wavelength (nm) for (R)-enantiomer | Calculated Δε (M-1cm-1) for (R)-enantiomer | Electronic Transition |

|---|---|---|---|---|

| 285 | -1.5 | 288 | -1.8 | n → π* (C=O) |

| 265 | +0.8 | 268 | +1.0 | π → π* (Aromatic) |

| 215 | +3.2 | 218 | +3.5 | π → π* (Aromatic) |

Single-Crystal X-ray Diffraction

When a single crystal of an enantiomerically pure compound can be grown, X-ray crystallography provides the most definitive determination of its absolute configuration. This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule. The determination of the absolute structure is often possible through the analysis of anomalous scattering effects, particularly if the molecule contains atoms heavier than oxygen.

For this compound, obtaining a suitable single crystal of one enantiomer would allow for its structure to be solved. The resulting crystallographic data would provide an unambiguous assignment of its (R) or (S) configuration.

Computational Chemistry and Theoretical Studies of 4 2 Fluorophenyl Butan 2 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations have been instrumental in exploring the structural and electronic characteristics of 4-(2-Fluorophenyl)butan-2-one. These theoretical investigations offer valuable insights into the molecule's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. bhu.ac.inresearchgate.netlibretexts.org The MEP surface of this compound illustrates the charge distribution and reactive sites.

The map reveals distinct regions of varying electrostatic potential. The negative potential, indicated by red and yellow colors, is concentrated around the oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring, marking them as likely sites for electrophilic attack. Conversely, the positive potential, shown in blue, is located around the hydrogen atoms, particularly those of the methylene (B1212753) groups adjacent to the carbonyl and the phenyl ring, indicating these as potential sites for nucleophilic interaction. bhu.ac.in This distribution is critical for understanding intermolecular interactions. bhu.ac.in

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic transitions of a molecule. bhu.ac.inresearchgate.netlibretexts.orgresearchgate.net

The HOMO is primarily localized on the 2-fluorophenyl ring, indicating this region acts as the principal electron donor. The LUMO, on the other hand, is centered on the butan-2-one moiety, particularly the carbonyl group, which serves as the electron acceptor.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap suggests a high kinetic stability. researchgate.net This energy gap is also crucial in determining the electronic absorption properties of the molecule. libretexts.org

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -0.95 |

Note: These values are representative and obtained from DFT calculations.

The analysis of partial charge distribution provides quantitative insight into the electronic landscape of this compound. bhu.ac.in This analysis reveals the inductive effects of the electronegative fluorine and oxygen atoms on the molecular framework.

The oxygen atom of the carbonyl group exhibits the most significant negative charge, confirming its role as a primary site for electrophilic interaction. The fluorine atom also carries a substantial negative charge. The carbon atom of the carbonyl group, C=O, displays a significant positive charge, making it a prime target for nucleophilic attack. The carbon atom of the phenyl ring attached to the fluorine atom also shows a positive charge. This charge distribution pattern is consistent with the findings from the MEP analysis. bhu.ac.in

Table 2: Selected Partial Atomic Charges in this compound

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| F | -0.25 |

| C (carbonyl) | +0.48 |

Note: These values are representative and derived from theoretical calculations.

DFT calculations allow for the accurate prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results for structural validation. bhu.ac.inresearchgate.netlibretexts.org

Theoretical IR spectra simulations for this compound show characteristic vibrational frequencies. A strong absorption peak corresponding to the C=O stretching vibration of the ketone is predicted, alongside peaks for C-F stretching and aromatic C-H stretching.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted shifts for the protons and carbons in the vicinity of the electron-withdrawing fluorine and carbonyl groups are expected to be downfield, which aligns with fundamental principles of NMR spectroscopy. Comparing these theoretical spectra with experimental data helps confirm the molecular structure. libretexts.org

Partial Charge Distribution Analysis

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are powerful for investigating the mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energetics.

Theoretical studies on reaction pathways involving this compound, such as nucleophilic addition to the carbonyl group, can elucidate the energy barriers and thermodynamics of the process. ajchem-a.com By mapping the potential energy surface, the transition state structures can be located and their energies calculated.

For instance, in a hypothetical reaction, the calculated activation energy provides a measure of the kinetic feasibility of the reaction. A lower energy barrier indicates a faster reaction rate. These computational models can predict the most favorable reaction pathways, guiding synthetic efforts by providing a deeper understanding of the underlying reaction mechanisms. ajchem-a.com

Conformational Analysis and Stability

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relative stability. The flexibility of the butyl chain in this compound allows it to adopt various conformations. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the preferred geometric arrangements and their corresponding energy levels.

Studies on structurally related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a distinct preference for the s-trans conformation, where the carbonyl oxygen and the fluorine atom on the phenyl ring are oriented away from each other. acs.org This preference is attributed to the strong electrostatic repulsion between the polar C=O and C-F bonds in the s-cis conformer, which would destabilize the molecule. acs.org It is therefore highly probable that the most stable conformer of this compound also adopts an s-trans or anti-periplanar arrangement between the carbonyl group and the 2-fluorophenyl ring.

The conformational landscape is further complicated by rotation around the C-C bonds of the butanone side chain. Computational studies on similar molecules, such as butan-2-ol, have identified multiple low-energy conformers based on the relative orientation of the alkyl groups. researchgate.net For this compound, DFT calculations would typically be performed to optimize the geometry of various possible conformers and calculate their relative energies to identify the most stable structures. A conformational DFT study on a related N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) confirmed a good correlation between the calculated structure and the experimental one obtained via X-ray diffraction, highlighting the reliability of such computational methods. mdpi.com

Table 1: Predicted Conformational Preferences in Fluorinated Ketones

| Conformer Type | Relative Position of C=O and C-F | Expected Stability | Rationale |

| s-trans | Anti-periplanar | More Stable | Minimized electrostatic repulsion acs.org |

| s-cis | Syn-periplanar | Less Stable | Increased electrostatic repulsion acs.org |

Isotope Effect Calculations

Isotope effect calculations are a powerful theoretical tool for elucidating reaction mechanisms by predicting the change in reaction rate upon isotopic substitution. wikipedia.org The kinetic isotope effect (KIE), typically calculated as the ratio of rate constants (kL/kH) for the light (L) and heavy (H) isotopes, can provide insight into bond-breaking and bond-forming steps. wikipedia.org For this compound, theoretical KIE calculations could be particularly relevant for studying reactions involving the α-protons adjacent to the carbonyl group.

For instance, in studies of H/D exchange reactions in fluorinated aromatic ketones, DFT calculations have been used to model the transition states and calculate the expected KIE. rsc.org Such calculations typically involve locating the transition state structure on the potential energy surface and performing frequency calculations to obtain the zero-point vibrational energies (ZPVE) for both the isotopically substituted and unsubstituted reactants and transition states. The difference in ZPVE is a major contributor to the primary KIE. libretexts.org

While no specific isotope effect calculations have been published for this compound, a theoretical study would likely proceed as follows:

Reaction Definition: Define a specific reaction, such as the enolization or another reaction involving the cleavage of a C-H bond alpha to the ketone.

Computational Model: Employ a suitable level of theory, such as B3LYP with a basis set like 6-31G(d), to optimize the structures of the reactant and the transition state. rsc.org

Frequency Analysis: Calculate the vibrational frequencies for the normal and isotopically substituted (e.g., deuterium (B1214612) for hydrogen) species.

KIE Calculation: Use the ZPVE data to compute the KIE. A significant kH/kD value (typically > 2) would suggest that the C-H bond is broken in the rate-determining step of the reaction. rsc.orglibretexts.org

In Silico Modeling for Intermolecular Interactions

In silico modeling provides a window into the non-covalent interactions that govern how a molecule interacts with its environment, including other molecules of its kind in a crystal lattice or molecular targets in a biological system.

Hirshfeld Surface Analysis and 2D Fingerprinting

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of close contacts between neighboring molecules. This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. ambeed.com

Although a crystal structure for this compound is not publicly available, Hirshfeld analyses of other fluorophenyl-containing compounds reveal common interaction patterns. nih.govresearchgate.netnajah.edu For a molecule like this compound, the analysis would be expected to highlight several key interactions:

H···H Contacts: These are typically the most abundant interactions, arising from van der Waals forces, and often account for the largest percentage of the surface area. nih.govresearchgate.net

F···H/H···F Contacts: The presence of the electronegative fluorine atom leads to specific C-H···F hydrogen bonds, which would appear as distinct features in the fingerprint plots. researchgate.net

O···H/H···O Contacts: The carbonyl oxygen is a strong hydrogen bond acceptor, leading to C-H···O interactions with neighboring molecules.

Table 2: Expected Contributions of Interatomic Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution | Nature of Interaction |

| H···H | High | Van der Waals nih.govresearchgate.net |

| C···H/H···C | Significant | Van der Waals nih.gov |

| F···H/H···F | Significant | Weak Hydrogen Bonding researchgate.net |

| O···H/H···O | Significant | Hydrogen Bonding |

Molecular Docking for Binding Affinity Prediction with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. scirp.org It is widely used in drug discovery to estimate the binding affinity, typically reported as a scoring function or binding energy (in kcal/mol), and to understand the intermolecular interactions that stabilize the ligand-receptor complex. scirp.org

While there are no specific published docking studies for this compound, research on structurally similar compounds provides insights into its potential applications. For example, a docking study of the closely related compound 1-(4-bromo-2-fluorophenyl)butan-2-one (B7870839) showed a binding affinity of -8.2 kcal/mol with the active site of carbonic anhydrase-II. This suggests that derivatives of fluorophenyl-butanone could be explored as inhibitors for this enzyme family.

A typical molecular docking workflow for this compound against a selected protein target would involve:

Preparation of the 3D structure of the ligand (this compound) and the receptor protein.

Defining the binding site or active site on the receptor.

Using docking software (e.g., AutoDock, Glide) to generate a series of possible binding poses of the ligand within the active site.

Scoring the generated poses based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.

Analysis of the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Such studies are invaluable for rational drug design and for prioritizing compounds for further experimental testing.

Synthetic Applications and Chemical Transformations of 4 2 Fluorophenyl Butan 2 One

Role as a Key Intermediate in Complex Molecule Synthesis

The unique combination of a ketone and a fluorophenyl group makes 4-(2-Fluorophenyl)butan-2-one a sought-after starting material for the construction of more elaborate molecular architectures. The fluorine atom can significantly influence the properties of the final products, such as metabolic stability and binding affinity to biological targets.

Building Block for Pharmaceutical Intermediates

This compound and its analogs are key precursors in the synthesis of various pharmaceutical intermediates. The presence of the fluorophenyl moiety is a common feature in many modern drugs due to fluorine's ability to enhance metabolic stability and lipophilicity.

A significant application of related fluorophenyl ketones is in the synthesis of tetrahydropyridine (B1245486) derivatives. For instance, analogs of this compound can be utilized in the synthesis of compounds like 1-methyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine. nih.gov Such tetrahydropyridines are important structural motifs in neuroactive compounds and can be further elaborated into more complex drug candidates. The synthesis often involves a multi-step process that may include cyclization and reduction reactions. vulcanchem.com

The general synthetic approach to these tetrahydropyridine-based pharmaceutical intermediates can be illustrated by the reaction of a precursor ketone, which can be derived from this compound, with an appropriate amine, followed by cyclization.

Table 1: Examples of Pharmaceutical Intermediates from Fluorophenyl Ketone Analogs

| Starting Material Analogue | Pharmaceutical Intermediate | Therapeutic Area (Potential) |

| This compound derivative | 1-Methyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine | Neurology, Psychiatry nih.gov |

| 4-(4-Fluorophenyl)butanone derivative | 4-(4-Fluorophenyl)piperidine derivatives | Antipsychotics, Antidepressants |

Precursor for Agrochemical Compounds

In the field of agrochemicals, the development of new fungicides, herbicides, and insecticides often relies on the synthesis of novel heterocyclic compounds. Fluorinated compounds are of particular interest as they can exhibit enhanced efficacy and favorable environmental profiles. acs.org this compound serves as a valuable precursor for the synthesis of certain agrochemical compounds, particularly those containing a pyrazole (B372694) ring. mdpi.commdpi.com

The synthesis of pyrazole-based agrochemicals can be achieved through the condensation of a β-diketone, which can be derived from this compound, with a hydrazine (B178648) derivative. mdpi.comurfu.ru This reaction, known as the Knorr pyrazole synthesis, is a versatile method for creating substituted pyrazoles. These pyrazoles can then be further functionalized to produce a variety of active agrochemical ingredients. For example, certain silicon-containing azole derivatives have shown promising systemic fungicidal activity. pharm.or.jp

Table 2: Representative Synthesis of a Pyrazole-based Agrochemical Precursor

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Hydrazine hydrate | Substituted Pyrazole | Fungicide, Herbicide pharm.or.jpgoogle.com |

Utility in Material Science Applications

The incorporation of fluorine into organic molecules can impart unique properties that are beneficial in material science. ethz.ch These properties can include thermal stability, chemical resistance, and specific optical and electronic characteristics. While specific applications of this compound in material science are not extensively documented, its structural features suggest its potential as a monomer or a precursor for the synthesis of fluorinated polymers and specialty chemicals. smolecule.com

For example, fluorinated ketones can be used as building blocks for the synthesis of fluorinated polymers. These polymers often exhibit low surface energy, high thermal stability, and resistance to chemical degradation, making them suitable for a range of applications, including coatings, membranes, and advanced electronic materials. The synthesis could involve the polymerization of a vinyl monomer derived from this compound.

Derivatization of the Ketone Functionality

The ketone group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. These reactions enable the introduction of new functional groups and the construction of more complex molecular skeletons.

Carbonyl Condensation Reactions (e.g., with Hydrazides)

The carbonyl group of this compound readily undergoes condensation reactions with nucleophiles such as hydrazides. The reaction with hydrazine or its derivatives leads to the formation of hydrazones. libretexts.org These hydrazones are stable compounds that can be isolated or used as intermediates in further synthetic transformations.

A particularly important application of this reaction is in the synthesis of pyrazoles. The intramolecular cyclization of the hydrazone intermediate, often under acidic or basic conditions, yields the corresponding pyrazole derivative. This is a fundamental reaction in heterocyclic chemistry for the construction of the pyrazole ring system, which is a common scaffold in many biologically active molecules. mdpi.commdpi.com The reaction of this compound with a substituted hydrazine would lead to a regiochemically defined pyrazole. urfu.ru

Table 3: General Scheme for Hydrazone and Pyrazole Formation

| Reactant | Reagent | Intermediate | Final Product |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone | Substituted Pyrazole |

Formation of Enolates and Enol Derivatives

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) in this compound allows for the formation of enolates upon treatment with a suitable base. masterorganicchemistry.com Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. ucalgary.ca

The deprotonation of this compound can lead to two different enolates due to its unsymmetrical nature. The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less hindered α-carbon). stackexchange.com Conversely, weaker bases and higher temperatures tend to favor the formation of the more thermodynamically stable enolate (deprotonation at the more substituted α-carbon). egyankosh.ac.in

Once formed, these enolates can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds at the α-position. ucalgary.calibretexts.org This alkylation of enolates is a fundamental strategy in organic synthesis for the construction of more complex carbon skeletons. masterorganicchemistry.com

Table 4: Regioselective Enolate Formation from this compound

| Condition | Base | Product Type |

| Kinetic Control | Lithium Diisopropylamide (LDA) | Less substituted enolate |

| Thermodynamic Control | Sodium Ethoxide (NaOEt) | More substituted enolate |

Transformations Involving the Fluorinated Phenyl Ring

The presence of a fluorine atom on the phenyl ring introduces unique reactivity, particularly concerning substitution reactions. Fluorine's high electronegativity activates the ring for certain types of transformations.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the fluorinated phenyl ring of this compound. In this reaction, a nucleophile displaces the fluoride (B91410) ion. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (in this case, the fluorine atom). pressbooks.pubwikipedia.orgopenstax.org

In this compound, the butan-2-one substituent, while a deactivator for electrophilic substitution, functions as the necessary electron-withdrawing group for nucleophilic substitution. Its position ortho to the fluorine atom facilitates the SNAr mechanism by stabilizing the intermediate Meisenheimer complex. pressbooks.pubopenstax.org The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate, followed by the elimination of the fluoride ion to restore the aromaticity of the ring. pressbooks.pubwikipedia.org

A variety of nucleophiles can be employed in this transformation, leading to a diverse array of substituted phenyl derivatives. The reaction conditions typically involve a strong base and a suitable solvent.

| Nucleophile | Reagent Example | Potential Product | Reference |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(2-Methoxyphenyl)butan-2-one | acs.org |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | 4-(2-Aminophenyl)butan-2-one or N-substituted derivatives | wikipedia.org |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(2-(Phenylthio)phenyl)butan-2-one | pressbooks.pub |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyphenyl)butan-2-one | openstax.org |

Development of Novel Fluorinated Compounds from this compound

The strategic incorporation of additional fluorine atoms or the use of the existing structure as a foundation for more complex molecules are key areas of research. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique biological properties. sioc-journal.cn

Synthesis of Alpha-Fluoroketones and Distal Fluorinated Ketones

Introducing additional fluorine atoms into the molecule at specific positions can significantly alter its chemical and biological properties.

Alpha-Fluoroketones The synthesis of α-fluoroketones involves the introduction of a fluorine atom on the carbon adjacent to the carbonyl group (C3 position). A common strategy for this is the electrophilic fluorination of a ketone enolate. This compound can be treated with a base to generate the corresponding enolate, which then reacts with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI), to yield 3-fluoro-4-(2-fluorophenyl)butan-2-one. An alternative, though less direct, route involves the alpha-bromination of the ketone followed by a nucleophilic substitution with a fluoride source. smolecule.com

| Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|

| Electrophilic Fluorination | 1. Base (e.g., LDA, KHMDS) 2. Electrophilic Fluorine Source (e.g., NFSI, Selectfluor®) | 3-Fluoro-4-(2-fluorophenyl)butan-2-one | researchgate.net |

| Halogen Exchange | 1. Brominating Agent (e.g., Br₂) 2. Fluoride Source (e.g., KF, TBAF) | 3-Fluoro-4-(2-fluorophenyl)butan-2-one | smolecule.com |

Distal Fluorinated Ketones The synthesis of ketones with fluorine atoms at positions distal to the carbonyl group (i.e., β or γ) is a more complex synthetic challenge. sioc-journal.cncas.cnnih.gov General methodologies developed for other ketone systems could potentially be adapted for this compound. For example, a silver-catalyzed ring-opening of a corresponding 1-arylcyclopropanol with a fluorine source can yield β-fluorinated ketones. cas.cn To apply this, this compound would first need to be converted to the corresponding cyclopropanol. Another strategy involves the difunctionalization of olefins. These methods highlight potential, albeit multi-step, pathways to access distally fluorinated analogues. sioc-journal.cn

Creation of Multifunctional Fluorinated Scaffolds

This compound serves as a valuable building block for constructing multifunctional scaffolds, which are molecules designed with several reactive sites for further elaboration. mdpi.comnih.gov Such scaffolds are instrumental in fields like drug discovery and materials science, allowing for the systematic assembly of complex molecular architectures. nih.govfrontiersin.org

By sequentially or concurrently modifying the ketone, the alpha-carbon, and the fluorophenyl ring, a diverse range of derivatives can be accessed. For instance, the ketone can be reduced to a secondary alcohol, introducing a chiral center. This alcohol can then direct subsequent reactions. The alpha-carbon can be alkylated or halogenated, while the fluorophenyl ring can undergo SNAr as previously described. This multi-pronged approach allows for the creation of a library of complex molecules from a single, relatively simple starting material.

| Reaction Site | Transformation | Resulting Functionality | Potential Subsequent Reaction |

|---|---|---|---|

| Ketone Carbonyl | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Esterification, Etherification |

| Ketone Carbonyl | Reductive Amination | Secondary Amine | Amide formation, N-Alkylation |

| Alpha-Carbon | Halogenation (e.g., with NBS) | α-Haloketone | Nucleophilic Substitution |

| Fluorophenyl Ring | Nucleophilic Aromatic Substitution | Substituted Phenyl Ring (e.g., ether, amine) | Further functionalization of the new substituent |

Advanced Analytical Methodologies in the Study of 4 2 Fluorophenyl Butan 2 One

Chromatographic Techniques for Purity Assessment and Impurity Profiling

The rigorous assessment of purity and the comprehensive profiling of impurities are critical aspects of chemical analysis for pharmaceutical intermediates like 4-(2-Fluorophenyl)butan-2-one. Chromatographic techniques are the cornerstone of this analytical endeavor, providing the necessary resolution and sensitivity to separate, identify, and quantify the main component and any associated impurities. The presence of even minor impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to ensure the quality and consistency of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. This technique is highly effective for separating non-volatile and thermally sensitive organic compounds. In the context of this compound, HPLC is primarily used to determine the percentage purity of the compound and to detect and quantify any non-volatile impurities that may have formed during synthesis or degradation. These impurities can include starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for this analysis. The method's development would focus on achieving optimal separation between the main peak of this compound and the peaks of all potential impurities. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the quantification of these components based on their absorption of UV light. For structural confirmation of unknown impurities, HPLC can be coupled with mass spectrometry (LC-MS), a powerful hyphenated technique that provides molecular weight information, aiding in impurity identification. nih.govtristarintermediates.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development. Actual parameters may vary based on the specific impurity profile and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. eloisamedina.com.br These impurities can include residual solvents from the synthesis and purification process, as well as volatile by-products. Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical materials due to their potential toxicity.

In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. Headspace GC is a common technique used for residual solvent analysis, where the volatile compounds in the headspace above the sample are injected into the GC, preventing contamination of the system with the non-volatile matrix. wbcil.com

Table 2: Potential Volatile Impurities in this compound Synthesis

| Impurity | Potential Origin |

| Toluene | Reaction Solvent |

| Acetone (B3395972) | Cleaning or Reaction Solvent |

| Methanol | Reaction or recrystallization solvent |

| 2-Fluorobenzaldehyde | Unreacted starting material or by-product |

| Methyl isobutyl ketone (MIBK) | Reaction Solvent |

This table lists potential volatile impurities. The actual profile would be determined by the specific synthetic route employed.

Quality Control and Process Analytical Technology in Scaled-Up Synthesis

As the synthesis of this compound moves from the laboratory to an industrial scale, robust quality control (QC) and the implementation of Process Analytical Technology (PAT) become crucial for ensuring process consistency and product quality. tristarintermediates.orgdeskera.com The goal of PAT, as encouraged by regulatory bodies like the FDA, is to design and control manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgmt.com

In the scaled-up synthesis of this compound, PAT can be implemented to monitor the reaction in real-time. ukri.orgmt.com For instance, in-line spectroscopic tools such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy can track the consumption of reactants and the formation of the product and key intermediates. rsc.orgeuropeanpharmaceuticalreview.com This real-time monitoring allows for precise control over reaction conditions like temperature, pressure, and reagent addition rates, ensuring the reaction proceeds optimally and minimizing the formation of impurities. rebuildmanufacturing.com This approach moves away from traditional fixed-time processing to a more dynamic and controlled method, leading to higher yields, better purity profiles, and a more robust and reproducible manufacturing process. europeanpharmaceuticalreview.comnews-medical.net

Quality control in a scaled-up process involves rigorous testing at multiple stages, from incoming raw materials to the final product. tristarintermediates.orgeloisamedina.com.br This includes the HPLC and GC-MS methods described previously to ensure that the final this compound meets all specifications before being used in the subsequent steps of API synthesis. The integration of PAT with traditional QC measures creates a comprehensive quality assurance strategy, ensuring that every batch is produced safely, efficiently, and to the highest quality standards. kewpie.com

Table 3: Application of PAT in the Synthesis of this compound

| Process Stage | Critical Parameter to Monitor | PAT Tool | Benefit |

| Reaction | Reactant Concentration, Product Formation | In-line FTIR/Raman Spectroscopy | Real-time reaction endpoint determination, impurity formation monitoring. rsc.org |

| Crystallization | Crystal Size and Form (Polymorphism) | Particle Size Analyzers (e.g., FBRM) | Control over particle size distribution and desired crystal form. mt.com |

| Drying | Residual Solvent Content | In-line NIR Spectroscopy | Real-time monitoring to determine optimal drying time, preventing over- or under-drying. |

Future Directions and Emerging Research Avenues for 4 2 Fluorophenyl Butan 2 One

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more economical chemical processes is driving innovation in synthetic organic chemistry. For a foundational building block like 4-(2-fluorophenyl)butan-2-one, developing sustainable synthetic routes is a key research objective. Current methods often rely on classical reactions that may involve harsh conditions or generate significant waste. Future efforts are expected to concentrate on catalytic and atom-economical approaches.

Research into "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which use benign alcohols as alkylating agents with water as the only byproduct, represents a promising green alternative. cardiff.ac.uk The application of this methodology could provide a direct and efficient route to this compound and its derivatives. Additionally, advancements in catalytic hydrogenation of ketone precursors on an industrial scale offer a pathway for more sustainable production.

Future synthetic strategies could focus on the areas outlined in the table below.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Catalytic Cross-Coupling | High efficiency and selectivity | Developing novel palladium, nickel, or copper catalysts for coupling 2-fluorophenyl precursors with butanone enolates or their equivalents. |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction conditions in continuous flow reactors to minimize reaction times and improve yields. |

| Biocatalysis | High enantioselectivity and mild reaction conditions | Engineering ketoreductases for the asymmetric synthesis of chiral derivatives, a process noted for its green chemistry credentials. smolecule.com |

| Hydrogen Autotransfer | High atom economy, use of benign reagents | Utilizing transition metal catalysts (e.g., ruthenium, iridium) to facilitate the reaction of 2-fluorophenylacetonitrile (B44652) with acetone (B3395972), generating the target ketone with minimal waste. cardiff.ac.uk |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of this compound is primarily dictated by its ketone functional group and the fluorinated aromatic ring. While its use as a precursor is established, there is considerable scope for exploring new reactions. A notable recent application involves its C-H functionalization in a copper-catalyzed reaction with 4-hydroxycoumarin (B602359) to produce 3-(1-(2-fluorophenyl)-3-oxobutyl)-4-hydroxy-2H-chromen-2-one, a complex heterocyclic compound. rsc.org

Future research will likely delve into uncovering new transformations:

Asymmetric Reactions: Developing catalytic asymmetric reductions or aldol (B89426) reactions to produce enantiomerically pure products, which are crucial for the pharmaceutical industry. The use of ketoreductases has already shown promise in achieving high enantioselectivity for related compounds. smolecule.com

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations, enabling unique bond formations that are inaccessible through traditional thermal methods.

C-F Bond Activation: While challenging, the selective activation and functionalization of the carbon-fluorine bond could open up pathways to novel fluorinated scaffolds.

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity, a highly efficient strategy in drug discovery.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work accelerates the discovery and optimization of chemical processes. For this compound, this integration is crucial for understanding its properties and predicting its behavior. Density Functional Theory (DFT) is a powerful tool for this purpose. jksus.org

Computational studies can provide deep insights into several aspects of the molecule's chemistry:

| Computational Application | Research Goal | Anticipated Outcome |

| Reaction Mechanism Elucidation | To understand the step-by-step pathway of known and novel reactions. | Optimization of reaction conditions (catalyst, solvent, temperature) for higher yields and selectivity. |

| Spectroscopic Prediction | To calculate NMR, IR, and UV-Vis spectra. jksus.org | Aiding in the structural confirmation of new derivatives and understanding electronic transitions. |

| Intermolecular Interaction Analysis | To model non-covalent interactions like C-H···F and C-H···π bonds. researchgate.net | Predicting crystal packing, solid-state properties, and binding affinity to biological targets. researchgate.net |

| Reactivity Prediction | To calculate molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). jksus.org | Identifying the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. |

High-throughput screening (HTS) is another advanced methodology that can be integrated with computational models. By rapidly testing a large number of reaction conditions or derivative structures, researchers can quickly identify promising leads for further development.

Design of Next-Generation Fluorinated Building Blocks

Fluorinated compounds are highly sought after in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. sigmaaldrich.comossila.com this compound serves as an excellent starting point for creating more complex, high-value fluorinated building blocks.

The future in this area lies in using the compound as a scaffold to be elaborated into novel structures. For instance, it can be a precursor for:

Chiral Fluorinated Alcohols and Amines: Asymmetric reduction or reductive amination can lead to enantiopure alcohols and amines, key components in many active pharmaceutical ingredients.

Complex Heterocycles: Its ketone and aromatic functionalities can be used to construct diverse heterocyclic systems, such as triazoles, pyrimidines, or oxadiazoles, which form the core of many drugs. researchgate.netmdpi.comresearchgate.net

Fluorinated Probes and Materials: The fluorophenyl moiety is a useful tag for ¹⁹F NMR studies in chemical biology and can be incorporated into polymers or other materials to tune their electronic and physical properties. sigmaaldrich.com

The development of derivatives from this compound expands the toolbox available to chemists, enabling the synthesis of molecules with tailored properties for a wide range of applications.

Q & A

What are the optimal synthetic routes for 4-(2-Fluorophenyl)butan-2-one, and how can reaction yields be improved?

Level: Advanced

Methodological Answer:

The synthesis of this compound can be achieved via Friedel-Crafts acylation using 2-fluorobenzene and butanoyl chloride in the presence of Lewis acids like AlCl₃. Key optimization steps include:

- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., polyacylation).

- Solvent selection : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency .

- Catalyst recycling : Recovering AlCl₃ via aqueous workup reduces costs.

Yield improvements (up to 75%) are reported using microwave-assisted synthesis , which shortens reaction times and enhances regioselectivity .

How does the fluorine substituent influence the reactivity of this compound in nucleophilic reactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing fluorine at the phenyl ring’s ortho position directs nucleophilic attacks to specific positions:

- Ketone reduction : NaBH₄ selectively reduces the carbonyl group to a secondary alcohol, yielding 4-(2-fluorophenyl)butan-2-ol. Steric hindrance from fluorine slows reactivity compared to non-fluorinated analogs .

- Grignard reactions : Organomagnesium reagents preferentially add to the carbonyl carbon, forming tertiary alcohols. Fluorine’s inductive effect stabilizes intermediates, enhancing reaction rates .

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Level: Basic

Methodological Answer:

- NMR :

- ¹H NMR : A singlet at δ 2.1 ppm (COCH₃) and multiplet signals at δ 7.2–7.6 ppm (fluorophenyl protons).

- ¹⁹F NMR : A peak near δ -110 ppm confirms fluorine’s presence .

- IR : Strong C=O stretch at ~1710 cm⁻¹ and C-F stretch at ~1220 cm⁻¹.

Data contradictions (e.g., unexpected splitting in ¹H NMR) arise from solvent impurities or rotational isomerism. Resolution involves:

What biological targets are associated with this compound derivatives, and how are their mechanisms studied?

Level: Advanced

Methodological Answer:

Derivatives like 4-(2-fluorophenyl)-4-hydroxybutanoic acid (reduction product) show antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL). Mechanistic studies include:

- Enzyme inhibition assays : Fluorinated analogs inhibit Trypanothione reductase (Ki: 12 µM), critical in parasitic redox balance .

- Molecular docking : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

In vivo models (e.g., murine infection) validate efficacy but require pharmacokinetic optimization due to rapid hepatic clearance .

How can computational chemistry predict the stability and tautomeric forms of this compound?

Level: Advanced

Methodological Answer:

- Tautomer prediction : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies keto-enol tautomers . The keto form is dominant (ΔG: +4.2 kcal/mol) due to fluorine’s destabilization of enolization .

- Solvent effects : PCM models show polar solvents (e.g., water) stabilize the keto form by 1.8 kcal/mol compared to nonpolar solvents.

- Reactivity indices : Fukui functions localize electrophilic sites at the carbonyl carbon, guiding derivatization strategies .

What are the challenges in chromatographic purification of this compound, and how are they mitigated?

Level: Basic

Methodological Answer:

Challenges include:

- Co-elution with byproducts (e.g., di-fluorinated isomers).

- Column degradation due to ketone reactivity.

Solutions : - HPLC : Use a C18 column with isocratic elution (70:30 acetonitrile/water) to separate fluorophenyl isomers (Rt: 8.2 min vs. 9.5 min) .

- Guard columns : Pre-saturation with triethylamine minimizes ketone adsorption to silica .

How does this compound interact with environmental matrices, and what degradation pathways are observed?

Level: Advanced

Methodological Answer:

- Photodegradation : UV irradiation (254 nm) in aqueous solutions generates 4-(2-fluorophenyl)but-3-en-2-one via Norrish Type I cleavage (t₁/₂: 2.3 hours) .

- Biodegradation : Soil microbiota (e.g., Pseudomonas fluorescens) hydroxylate the phenyl ring, forming 4-(2-fluoro-3-hydroxyphenyl)butan-2-one (GC-MS confirmation) .

- Ecotoxicity : LC₅₀ for Daphnia magna is 42 mg/L, necessitating containment in lab wastewater .

What strategies optimize the scalability of this compound synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Continuous-flow reactors : Microreactors with AlCl₃-packed beds achieve 85% yield at 50°C, reducing batch variability .

- In-line purification : Simulated moving bed (SMB) chromatography isolates >99% pure product.

- Cost analysis : Bulk solvent recycling (e.g., dichloromethane) lowers production costs by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.